8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Hydrogen bond donor pharmacophore modeling adenosine receptor

This 8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 5463-55-8; NSC14385) is an 8-amino-substituted xanthine featuring a cyclohexylamino (–NH–cyclohexyl) substituent at C-8. Unlike the more common C-linked 8-cyclohexyltheophylline (CAS 5438-77-7), the NH linker introduces an additional hydrogen-bond donor (HBD=2 vs. 1) and acceptor (HBA=4 vs. 3), yielding a TPSA of 81.3 Ų (vs. 69.3 Ų) and a predicted pKa of 9.49. These physicochemical differences predict a distinct adenosine receptor selectivity profile inaccessible to existing C-linked 8-cycloalkylxanthine tool compounds. With its DSSTox and NCI/DTP catalogued provenance but absent published bioassay data, this compound is an ideal candidate for laboratories conducting adenosine receptor subtype profiling (A₁, A₂ₐ, A₂B, A₃), structural biology co-crystallization studies, kinase/PDE screening panels, or organ bath tracheal/vascular pharmacology. Procurement enables first-publication bioactivity fingerprinting opportunity.

Molecular Formula C13H19N5O2
Molecular Weight 277.32 g/mol
CAS No. 5463-55-8
Cat. No. B4901363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS5463-55-8
Molecular FormulaC13H19N5O2
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3CCCCC3
InChIInChI=1S/C13H19N5O2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)14-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,14,15,16)
InChIKeyFWRCBPOVHRPPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 5463-55-8): Structural Identity and Comparator Landscape for Informed Procurement


8-(Cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 5463-55-8; PubChem CID 225227; NSC14385) is a synthetic 8-amino-substituted xanthine derivative belonging to the 1,3-dimethylpurine-2,6-dione (theophylline) chemotype [1]. Its defining structural feature is an 8-cyclohexylamino substituent, wherein a cyclohexyl ring is attached via an sp³-hybridized NH linker to the C-8 position of the purine scaffold, distinguishing it from 8-cycloalkyltheophyllines that bear a direct C–C bond at the same position . The compound has been catalogued in the NCI/DTP screening library and the EPA DSSTox database, indicating prior interest in its biological profiling, yet published quantitative receptor-binding or enzyme-inhibition data for this exact chemical entity remain extremely limited [1][2]. Its closest structurally characterized comparator is 8-cyclohexyltheophylline (8-cyclohexyl-1,3-dimethylxanthine; CAS 5438-77-7), which carries a C-linked cyclohexyl group and has documented adenosine A₂ receptor affinity (Ki = 150 nM in human platelet membranes) and tracheal relaxant activity (EC₅₀ ≈ 75 µM) [3][4].

Why 8-(Cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Theophylline, CPT, or 8-Cyclohexyltheophylline in Structure-Focused Research Programs


Generic substitution within the 8-substituted xanthine series is precluded by the divergent impact of the C-8 linker chemistry on hydrogen-bonding capacity, ionization state, and molecular topology. The target compound possesses a cyclohexylamino (–NH–cyclohexyl) substituent that introduces a second hydrogen-bond donor (HBD count = 2) and an additional hydrogen-bond acceptor (HBA count = 4), with a topological polar surface area (TPSA) of 81.3 Ų [1]. In contrast, 8-cyclohexyltheophylline (the closest C-linked analog) has HBD = 1, HBA = 3, and TPSA = 69.3 Ų [2]. The predicted acid dissociation constant (pKa ≈ 9.49) of the target compound is shifted approximately 0.6–0.9 log units higher than theophylline (pKa ≈ 8.6–8.8), altering the ionization equilibrium at physiological pH [3]. These physicochemical differences directly influence receptor pharmacophore complementarity, membrane permeability, and solubility profiles, meaning that binding affinities (e.g., theophylline Ki ≈ 14 µM at adenosine A₁/A₂; CPT Ki = 10.9 nM at A₁) and functional potencies (e.g., 8-cyclohexyltheophylline tracheal EC₅₀ ≈ 75 µM) observed for structural neighbors cannot be assumed for the target compound [4][5].

Quantitative Differentiation Evidence for 8-(Cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione vs. 8-Cyclohexyltheophylline, Theophylline, and CPT


Hydrogen-Bond Donor Count: Impact of the 8-NH Linker on Pharmacophore Complementarity vs. 8-Cyclohexyltheophylline

The incorporation of an NH spacer between the cyclohexyl ring and the purine C-8 position in the target compound increases the hydrogen-bond donor (HBD) count from 1 to 2 relative to 8-cyclohexyltheophylline, which bears a direct C–C bond [1][2]. Theophylline itself has HBD = 1 [3]. This additional HBD, located on the exocyclic secondary amine, represents a discrete pharmacophoric feature capable of engaging hydrogen-bond acceptor residues in target protein binding pockets (e.g., Asn254 in adenosine A₁ receptors) that are inaccessible to C-linked 8-cycloalkylxanthine analogs [4].

Hydrogen bond donor pharmacophore modeling adenosine receptor structure-based design

Topological Polar Surface Area (TPSA): Predicted Membrane Permeability Differentiation vs. 8-Cyclohexyltheophylline

The target compound exhibits a TPSA of 81.3 Ų, which is 12.0 Ų higher than 8-cyclohexyltheophylline (TPSA = 69.3 Ų) [1][2]. This 17.3% increase is driven by the additional nitrogen atom in the NH linker and its contribution to polar surface area. For theophylline, TPSA is approximately 69.3 Ų [3]. In CNS drug design, a TPSA threshold of < 90 Ų is generally associated with favorable brain penetration, while values exceeding 70 Ų begin to attenuate passive diffusion across the blood-brain barrier (BBB) [4]. Well-characterized A₁-selective antagonist CPT (8-cyclopentyltheophylline) has a TPSA of approximately 69.3 Ų and achieves ~49% theoretical brain penetration [5].

TPSA blood-brain barrier penetration ADME CNS drug design

Predicted Acid Dissociation Constant (pKa): Altered Ionization State at Physiological pH vs. Theophylline

The target compound has a predicted pKa of 9.49 ± 0.70, compared with the experimentally determined pKa of theophylline, which ranges from 8.6 to 8.8 depending on methodology [1][2]. At physiological pH (7.4), the target compound is predicted to be predominantly unionized (>99% neutral form, assuming Henderson-Hasselbalch behavior), whereas theophylline (pKa 8.6–8.8) exists with approximately 3–6% in the ionized (anionic) form [2]. This shift in ionization equilibrium affects aqueous solubility, passive membrane diffusion, and the pH-dependent partitioning behavior relevant to both in vitro assay conditions and in vivo absorption .

pKa ionization state solubility formulation science physiological pH

Adenosine Receptor Affinity: Class-Level SAR Inference from 8-Cycloalkylxanthine Series and Implications for the 8-Cyclohexylamino Analog

No direct adenosine receptor binding data (Ki) have been reported for the target compound. However, extensive structure-activity relationship (SAR) data exist for the 8-substituted xanthine series, establishing a clear relationship between the C-8 substituent chemistry and receptor subtype selectivity. Theophylline (1,3-dimethylxanthine) is a non-selective adenosine antagonist with Ki ≈ 14 µM at both A₁ and A₂ receptors . Introduction of an 8-cyclopentyl group (CPT) dramatically increases A₁ affinity (Ki = 10.9 nM) and confers ~130-fold A₁/A₂ selectivity . 8-Cyclohexyltheophylline shows A₂ affinity of Ki = 150 nM [1]. Notably, the still more potent DPCPX (1,3-dipropyl-8-cyclopentylxanthine) achieves Ki = 0.47 nM at A₁ with ~740-fold selectivity . The critical unknown is how the 8-NH linker in the target compound—which introduces polarity and H-bonding capability absent in all characterized 8-cycloalkyltheophyllines—modulates affinity and selectivity at adenosine receptor subtypes [2].

adenosine A1 receptor adenosine A2 receptor SAR xanthine antagonist receptor selectivity

Tracheal Relaxant Activity: Class-Level Evidence Positioning 8-Cycloalkylxanthines Against Theophylline

In the tracheal relaxant assay using carbachol-precontracted guinea pig trachea, 8-cyclohexyltheophylline and 8-cyclopentyltheophylline were more potent than or as potent as theophylline, with an EC₅₀ of approximately 75 µM for the 8-cyclohexyl derivatives compared with 162 ± 17 µM for theophylline itself—a ~2.2-fold improvement [1][2]. Other 8-substituted theophylline analogs tested in the same study were weak or inactive as relaxants, establishing that a cycloalkyl substituent at C-8 is a critical determinant of tracheal relaxant efficacy within this chemotype [1]. The functional relevance of the NH linker (present in the target compound but absent from 8-cyclohexyltheophylline) on smooth muscle relaxant potency has not been evaluated, representing a defined research gap [3].

tracheal relaxation bronchodilation phosphodiesterase smooth muscle EC50

NCI/DTP Screening Provenance: Procurement Relevance as a Historically Screened but Uncharacterized Scaffold

The target compound is catalogued in the NCI/DTP (Developmental Therapeutics Program) repository under NSC number NSC14385 and is indexed in the EPA DSSTox database, confirming that it has passed the NCI's initial chemical structure curation and has been available for biological screening [1]. Its PubChem record lists DTP/NCI as a verified information source [2]. In contrast, 8-cyclohexyltheophylline (CAS 5438-77-7) and CPT (CAS 35873-49-5) have extensive published receptor pharmacology [3][4]. The inclusion of the target compound in NCI/DTP without corresponding published bioassay data suggests it was prioritized for synthesis and screening but either failed to meet activity thresholds in primary screens, or its screening data were not published—a scenario distinct from its C-linked comparator which has well-characterized adenosine receptor activity [4].

NCI-DTP screening library NSC number procurement provenance chemical probe

Optimal Research and Industrial Application Scenarios for 8-(Cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Based on Differentiated Properties


Adenosine Receptor Subtype Selectivity Profiling: De Novo Pharmacological Characterization of an 8-NH-Linked Xanthine

The target compound is ideally suited for comprehensive adenosine receptor subtype profiling (A₁, A₂ₐ, A₂B, A₃) using radioligand competition binding assays. SAR data from the 8-cycloalkylxanthine series demonstrate that C-8 substituent identity controls receptor subtype selectivity—CPT is A₁-selective (Ki = 10.9 nM at A₁ vs. 1440 nM at A₂), while 8-cyclohexylcaffeine is A₂-selective (Ki = 190 nM at A₂) [1]. The additional hydrogen-bond donor (HBD = 2) and elevated TPSA (81.3 Ų) of the target compound relative to C-linked analogs predict a distinct binding mode, potentially unlocking a novel selectivity profile inaccessible to existing tool compounds [2]. Procurement is recommended for laboratories equipped with radioligand binding capabilities seeking to expand the chemical biology toolbox of adenosine receptor probes beyond the well-characterized C-linked 8-cycloalkylxanthine series.

Structure-Based Drug Design: Pharmacophore Elucidation of the 8-Amino Substituent Binding Pocket in Purinergic Targets

The 8-cyclohexylamino pharmacophore—with its NH linker serving as both a hydrogen-bond donor and a conformational spacer between the cyclohexyl ring and the purine core—provides a unique structural probe for molecular docking and X-ray crystallography studies of purine-binding proteins. The predicted pKa of 9.49 ensures that the exocyclic amine remains predominantly neutral at crystallization pH (typically 6.5–8.0), avoiding the confounding effects of charge that complicate interpretation of protonated amine interactions . Compared with 8-cyclohexyltheophylline (HBD = 1, TPSA = 69.3 Ų), the target compound offers an additional hydrogen-bonding vector that may engage backbone carbonyl or side-chain acceptor residues in the solvent-exposed region of the binding pocket [1][2]. This compound should be prioritized by structural biology groups pursuing co-crystal structures of xanthine-based ligands with adenosine receptors, phosphodiesterases, or other purine-recognizing protein targets.

Tracheal and Vascular Smooth Muscle Pharmacology: Probing the Role of the 8-NH Linker in Functional Tissue Responses

Class-level data show that 8-cyclohexyltheophylline is approximately twice as potent as theophylline in relaxing carbachol-precontracted guinea pig trachea (EC₅₀ ≈ 75 µM vs. 162 ± 17 µM) . The target compound allows systematic investigation of whether the 8-NH spacer enhances (through improved receptor complementarity) or attenuates (through reduced membrane permeability from higher TPSA) this smooth muscle relaxant effect. Organ bath pharmacology laboratories equipped for isolated tracheal or vascular ring preparations should consider this compound for concentration-response studies alongside 8-cyclohexyltheophylline and theophylline as comparator arms, enabling dissection of the linker chemistry's contribution to functional tissue responses independent of the cyclohexyl ring itself.

Chemical Probe for NCI-60 or Broad-Panel Cytotoxicity Rescreening: Reactivating a Historically Screened but Unreported Scaffold

The compound's NCI/DTP provenance (NSC14385) confirms it underwent chemical structure curation and was deemed suitable for screening inclusion, yet no associated bioassay data have been published through PubChem, BindingDB, or ChEMBL [1]. This status makes it a candidate for rescreening in modern assay platforms—including the NCI-60 human tumor cell line panel, kinase profiling panels, or PDE enzyme panels—to generate the first publicly available bioactivity fingerprint for this scaffold. Given the well-documented antitumor and kinase-inhibitory activities of certain 8-substituted xanthine derivatives, systematic rescreening of this compound could identify target engagements that were missed in historical screening campaigns or that have become relevant in light of newly characterized therapeutic targets [2]. Procurement should be coupled with a defined screening workflow and data deposition plan to maximize the value of generated data for the broader research community.

Quote Request

Request a Quote for 8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.